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molecular formula C22H23FN4O3 B8431396 [1-(3-Fluoro-6-methoxy-[1,5]naphthyridin-4-yl)-piperidin-4-yl]-carbamic acid benzyl ester

[1-(3-Fluoro-6-methoxy-[1,5]naphthyridin-4-yl)-piperidin-4-yl]-carbamic acid benzyl ester

Cat. No. B8431396
M. Wt: 410.4 g/mol
InChI Key: HIIFFWYAYYKLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08217029B2

Procedure details

An oven-dried vial was charged with 8-bromo-7-fluoro-2-methoxy-[1,5]naphthyridine (797 mg, 3.40 mmol), palladium(II) acetate (31 mg, 0.136 mmol), DPEphos (146 mg, 0.272 mmol), K3PO4 (1.81 g, 8.50 mmol) and piperidin-4-yl-carbamic acid benzyl ester (875 mg, 3.40 mmol). The resulting mixture was purged with argon for several min. Dioxane (11 mL) was then added via syringe and the resulting suspension was purged with argon for 3 min. The mixture was then heated at 85° C. overnight. The solvent was removed in vacuo and the residue was extracted with EA/water. The org. layer was washed with brine, dried over MgSO4 and concentrated. To the resulting solid TBME and a few drops of DCM and MeOH were added and the mixture was sonicated for 5 min and filtered to afford the title intermediate as a pale yellow foam (293 mg, 21%).
Quantity
797 mg
Type
reactant
Reaction Step One
Quantity
146 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
875 mg
Type
reactant
Reaction Step One
Quantity
31 mg
Type
catalyst
Reaction Step One
Yield
21%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([F:14])=[CH:4][N:5]=[C:6]2[C:11]=1[N:10]=[C:9]([O:12][CH3:13])[CH:8]=[CH:7]2.C1C=CC(P(C2C(OC3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=CC=3)=CC=CC=2)C2C=CC=CC=2)=CC=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[CH2:62]([O:69][C:70](=[O:78])[NH:71][CH:72]1[CH2:77][CH2:76][NH:75][CH2:74][CH2:73]1)[C:63]1[CH:68]=[CH:67][CH:66]=[CH:65][CH:64]=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH2:62]([O:69][C:70](=[O:78])[NH:71][CH:72]1[CH2:77][CH2:76][N:75]([C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[N:10]=3)[N:5]=[CH:4][C:3]=2[F:14])[CH2:74][CH2:73]1)[C:63]1[CH:68]=[CH:67][CH:66]=[CH:65][CH:64]=1 |f:2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
797 mg
Type
reactant
Smiles
BrC=1C(=CN=C2C=CC(=NC12)OC)F
Name
Quantity
146 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6
Name
K3PO4
Quantity
1.81 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
875 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC1CCNCC1)=O
Name
Quantity
31 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was purged with argon for several min
ADDITION
Type
ADDITION
Details
Dioxane (11 mL) was then added via syringe
CUSTOM
Type
CUSTOM
Details
the resulting suspension was purged with argon for 3 min
Duration
3 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with EA/water
WASH
Type
WASH
Details
layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
To the resulting solid TBME and a few drops of DCM and MeOH were added
CUSTOM
Type
CUSTOM
Details
the mixture was sonicated for 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(NC1CCN(CC1)C1=C(C=NC2=CC=C(N=C12)OC)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 293 mg
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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